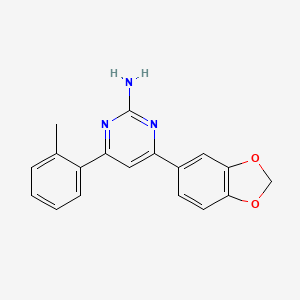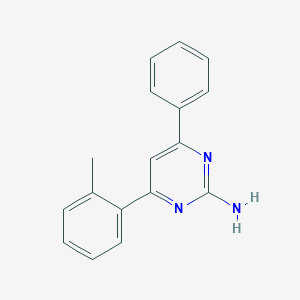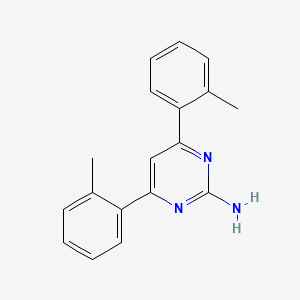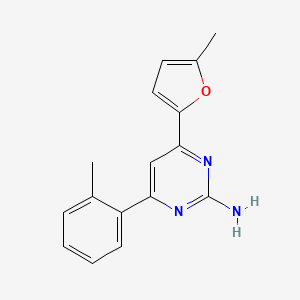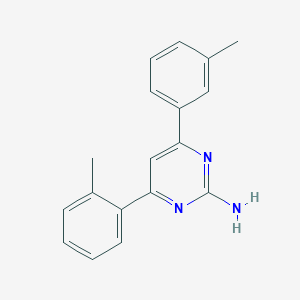
4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine (MPPMPA) is a unique compound that has a wide range of scientific research applications. It is a pyrimidine-based compound that consists of two methylphenyl groups attached to a central pyrimidine ring. MPPMPA has recently been studied for its potential applications in the fields of biochemistry and physiology, and its ability to act as a synthetic intermediate in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been studied for its potential applications in biochemistry and physiology. It has been found to act as a synthetic intermediate in the synthesis of other compounds, and its ability to act as a nucleophile in organic reactions has been studied. In addition, this compound has been found to have antioxidant properties, which could be useful in the treatment of certain diseases.
Mecanismo De Acción
4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine acts as a nucleophile in organic reactions, allowing it to react with other molecules. It is able to form covalent bonds with other molecules, which allows it to act as a synthetic intermediate in the synthesis of other compounds. In addition, this compound has been found to have antioxidant properties, which could be useful in the treatment of certain diseases.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to act as a synthetic intermediate in the synthesis of other compounds, and its ability to act as a nucleophile in organic reactions has been studied. In addition, this compound has been found to have antioxidant properties, which could be useful in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine in lab experiments has several advantages and limitations. One of the main advantages is that it is relatively easy to synthesize, and the reaction conditions are mild. This makes it an ideal synthetic intermediate for the synthesis of other compounds. On the other hand, one of the main limitations is that it is not very stable and can degrade over time. In addition, the reaction can produce undesired side products, which can make the purification process more difficult.
Direcciones Futuras
The future of 4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine research is very promising. One potential future direction is to study its ability to act as a synthetic intermediate in the synthesis of other compounds. In addition, further research could be done on its antioxidant properties and its potential applications in the treatment of certain diseases. Finally, further research could be done on its stability and the potential for improving its stability.
Métodos De Síntesis
The synthesis of 4-(2-Methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine involves the condensation of 2-methylphenylacetic acid with 3-methylphenylacetic acid in the presence of a base catalyst, such as sodium hydroxide. The reaction is carried out at a temperature of around 120°C and a pressure of 1.2 atm. The product of the reaction is a mixture of the desired pyrimidin-2-amine and an undesired side product, 2-methylphenylacetic acid. The side product can be removed by chromatography, allowing for the pure this compound to be isolated.
Propiedades
IUPAC Name |
4-(2-methylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-12-6-5-8-14(10-12)16-11-17(21-18(19)20-16)15-9-4-3-7-13(15)2/h3-11H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGJESBUUSWVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

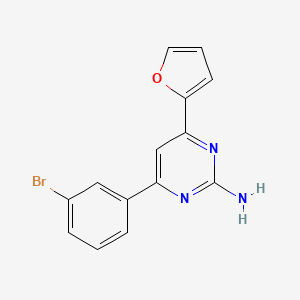







![2-[[(2-Phenoxy-3-pyridyl)carbonyl]amino]acetic acid](/img/structure/B6347768.png)

